2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a pyridine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The subsequent steps involve the introduction of the ethoxyphenyl, pyridinyl, and fluorophenyl groups through various substitution reactions. The final step often includes the formation of the acetamide group via an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The fluorophenyl group can enhance the compound’s lipophilicity, aiding in its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.
Biological Activity
The compound 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS No. 893727-39-4) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C17H18N6O2S, with a molecular weight of approximately 370.43 g/mol. The structure features a triazole ring, which is known for its pharmacological significance.
Antiviral Properties
Recent studies have indicated that triazole derivatives exhibit significant antiviral activity. For instance, compounds similar to the one in focus have shown effectiveness against various viral strains. A review highlighted several heterocyclic compounds with antiviral properties, noting that modifications in their structure can enhance their efficacy against viruses such as HSV and FCoV .
Table 1: Antiviral Activity of Related Compounds
Compound | Virus Targeted | IC50 (μM) | CC50 (μM) | Reference |
---|---|---|---|---|
Compound A | HSV-1 | 6.3 | 17 | |
Compound B | FCoV | 5.0 | 20 | |
Compound C | HAdV7 | 4.5 | 17 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Triazoles are known to induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example, similar triazole derivatives have been shown to inhibit tubulin polymerization and induce cell cycle arrest in various cancer cell lines .
Table 2: Anticancer Activity of Triazole Derivatives
Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |
---|---|---|---|---|
Compound D | A549 (Lung Cancer) | 5.24 | Tubulin inhibition | |
Compound E | HeLa (Cervical) | 2.57 | Apoptosis induction |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The triazole moiety may interfere with viral polymerases or other essential enzymes required for viral replication.
- Induction of Apoptosis : By activating caspase pathways and disrupting mitochondrial function, the compound can lead to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (e.g., G2/M phase), preventing cancer cell proliferation.
Case Studies
- Case Study on Antiviral Efficacy : A study evaluated the antiviral effects of a related triazole derivative against HSV-1 in Vero cells. The derivative exhibited an IC50 value of 6.3 μM while maintaining a high CC50 value, indicating low cytotoxicity .
- Case Study on Cancer Cell Lines : Research on a series of triazole derivatives demonstrated significant growth inhibition in HeLa cells with IC50 values ranging from 1 to 5 μM, showcasing their potential as anticancer agents .
Properties
CAS No. |
477332-67-5 |
---|---|
Molecular Formula |
C23H20FN5O2S |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H20FN5O2S/c1-2-31-20-11-9-19(10-12-20)29-22(16-4-3-13-25-14-16)27-28-23(29)32-15-21(30)26-18-7-5-17(24)6-8-18/h3-14H,2,15H2,1H3,(H,26,30) |
InChI Key |
NABSLJXEPYHYDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CN=CC=C4 |
Origin of Product |
United States |
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